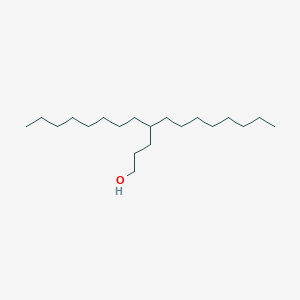

4-Octyldodecan-1-ol

Description

Properties

CAS No. |

123629-23-2 |

|---|---|

Molecular Formula |

C20H42O |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

4-octyldodecan-1-ol |

InChI |

InChI=1S/C20H42O/c1-3-5-7-9-11-13-16-20(18-15-19-21)17-14-12-10-8-6-4-2/h20-21H,3-19H2,1-2H3 |

InChI Key |

VSSXCWBBLWZFCL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CCCCCCCC)CCCO |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)CCCO |

Origin of Product |

United States |

Foundational & Exploratory

2-octyldodecan-1-ol Guerbet reaction synthesis mechanism

An In-Depth Technical Guide to the Guerbet Reaction Synthesis of 2-Octyldodecan-1-ol

Introduction

2-Octyldodecan-1-ol is a branched-chain primary alcohol with 20 carbon atoms, belonging to the class of Guerbet alcohols.[1][2] Unlike its linear isomer, it exists as a clear, oily liquid at room temperature with a very low melting point and excellent fluidity.[1][2][3] These properties make it a valuable emollient, emulsifying agent, and lubricant in a wide range of cosmetic and pharmaceutical topical applications.[1][4]

The primary industrial route for its production is the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[2][5] This guide provides a detailed examination of the synthesis mechanism of 2-octyldodecan-1-ol from decan-1-ol via the Guerbet reaction, including the catalytic systems, reaction conditions, and a representative experimental protocol.

The Guerbet Reaction: Core Principles and Mechanism

The Guerbet reaction, named after Marcel Guerbet, converts a primary aliphatic alcohol into its β-alkylated dimer with the elimination of one equivalent of water.[5][6] The synthesis of 2-octyldodecan-1-ol is achieved through the dimerization of two molecules of decan-1-ol.[4][7]

The reaction is a multi-step process that requires a catalytic system with both hydrogenation/dehydrogenation and basic functionalities.[3][8][9] The mechanism proceeds through four key sequential steps:

-

Dehydrogenation: The starting alcohol (decan-1-ol) is oxidized to its corresponding aldehyde (decanal). This step is typically catalyzed by a transition metal.[6][10]

-

Aldol Condensation: In the presence of a base, two molecules of the intermediate aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.[3][6]

-

Dehydration: The aldol adduct is subsequently dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: Finally, the α,β-unsaturated aldehyde is reduced to the saturated β-branched primary alcohol, 2-octyldodecan-1-ol. The hydrogen required for this step is typically supplied by the initial dehydrogenation step, making the process a form of transfer hydrogenation.[3][6][10]

Potential side reactions include the Cannizzaro reaction, where two aldehyde molecules disproportionate to an alcohol and a carboxylic acid, and the Tishchenko reaction.[6]

Catalysis and Reaction Conditions

The Guerbet reaction necessitates a multi-functional catalytic system and is typically conducted at elevated temperatures, often between 180-360 °C.[6] Key components and conditions are summarized below.

| Parameter | Description | Examples |

| Starting Material | A primary alcohol with at least one hydrogen on the β-carbon. For this synthesis, it is decan-1-ol. | Decan-1-ol |

| Base Catalyst | An alkaline substance required for the aldol condensation step.[6] Strong bases are often beneficial.[5][9] | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium tert-butoxide (t-BuONa)[5][6][7] |

| Dehydrogenation/ Hydrogenation Catalyst | Typically a transition metal catalyst that facilitates the reversible hydrogen transfer steps.[10] | Raney Nickel, Palladium (Pd), Copper (Cu), Rhodium (Rh), Iridium (Ir)[6][7][10] |

| Temperature | High temperatures are required to overcome activation barriers and drive the reaction. | 230 - 250 °C[7] |

| Reaction Environment | The reaction is often performed in a sealed reactor.[6] Removal of water via distillation is crucial to shift the equilibrium towards the product.[5][7] | Agitated reaction flask with distillation setup. |

Experimental Protocol: Synthesis of 2-Octyldodecan-1-ol

The following is a representative experimental protocol for the synthesis of 2-octyldodecan-1-ol from decan-1-ol, based on a cited procedure.[7]

Materials and Equipment

-

Reactant: Decan-1-ol (967 g)

-

Base: Sodium Hydroxide (30 g)

-

Catalyst: Nickel catalyst (2.0 g)

-

Equipment: 2-liter, 4-necked glass reaction flask, mechanical stirrer, heating mantle, distillation apparatus, gas-liquid chromatography (GLC) equipment.

Procedure

-

Charging the Reactor: To a 2-liter, 4-necked glass reaction flask, add 967 g of decan-1-ol, 30 g of sodium hydroxide, and 2.0 g of a nickel catalyst.

-

Reaction: Begin agitation of the mixture. Heat the flask to a temperature of 230-250 °C.

-

Water Removal: Maintain the temperature and stirring for 6 hours. During this period, the water formed from the condensation reaction is continuously removed by distillation.

-

Cooling: After 6 hours, discontinue heating and allow the reactor contents to cool to room temperature.

-

Purification and Analysis: The crude product is purified by distillation. The identity and purity of the final product, 2-octyldodecan-1-ol, are confirmed using gas-liquid partition chromatography (GLC).[7]

Quantitative Data

The following table summarizes the quantitative data from the experimental protocol described above.[7]

| Parameter | Value |

| Reactant | Decan-1-ol |

| Reactant Mass | 967 g |

| Base | Sodium Hydroxide |

| Base Mass | 30 g |

| Catalyst | Nickel |

| Catalyst Mass | 2.0 g |

| Temperature | 230 - 250 °C |

| Reaction Time | 6 hours |

| Product Yield | > 90% |

Conclusion

The Guerbet reaction provides an effective method for the synthesis of 2-octyldodecan-1-ol from decan-1-ol. The process relies on a well-understood four-step mechanism involving dehydrogenation, aldol condensation, dehydration, and hydrogenation. Successful synthesis depends on the careful selection of a dual-function catalyst system (base and transition metal) and maintaining appropriate reaction conditions, particularly high temperatures and the efficient removal of water, to achieve high yields of the desired β-alkylated dimer alcohol.

References

- 1. 2-OCTYLDODECANOL - Ataman Kimya [atamanchemicals.com]

- 2. Octyldodecanol - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 5. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 6. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 7. 2-Octyl-1-dodecanol synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 10. aocs.org [aocs.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Octyldodecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyldodecan-1-ol is a branched-chain primary fatty alcohol, often referred to as a Guerbet alcohol. It is a clear, colorless to yellowish, odorless oily liquid at room temperature.[1][2] Due to its unique properties, including a low melting point, low volatility, and excellent emollient and solvent characteristics, it is a widely utilized excipient in the pharmaceutical and cosmetic industries.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of 2-octyldodecan-1-ol, detailed experimental protocols for their determination, and its applications in drug development, particularly in topical formulations.

Physicochemical Properties

The key physicochemical properties of 2-octyldodecan-1-ol are summarized in the tables below. These properties make it a versatile ingredient for various formulations.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2-Octyldodecan-1-ol | [1] |

| CAS Number | 5333-42-6 | [4] |

| Molecular Formula | C₂₀H₄₂O | [4] |

| Molecular Weight | 298.55 g/mol | [4] |

| Appearance | Clear, colorless to yellowish, oily liquid | [1] |

| Melting Point | -1 to 1 °C | [3][5] |

| Boiling Point | 234-238 °C at 33 mmHg | [3][5] |

| Density | 0.838 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.453 - 1.4555 | [3][6] |

| Viscosity | 58 - 64 mPa·s at 20 °C | [6] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Reference(s) |

| Solubility in Water | Practically insoluble (e.g., 0.001745 mg/L at 25°C) | [3][4] |

| Solubility in Organic Solvents | Miscible with ethanol (96%) | [3] |

| logP (Octanol/Water) | ~8.8 - 9.2 (estimated) | [4] |

| Vapor Pressure | ~0.000001 mmHg at 25 °C (estimated) | [4] |

| Flash Point | 113 °C | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-octyldodecan-1-ol are outlined below. These are generalized standard procedures applicable to long-chain fatty alcohols.

Melting Point Determination (Capillary Method)

The melting point of 2-octyldodecan-1-ol, which is near room temperature, can be accurately determined using a standard melting point apparatus.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed).

-

Procedure :

-

A small amount of the liquid sample is cooled until solid and then introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[7]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7][8] For a pure substance like 2-octyldodecan-1-ol, this range should be narrow.

-

Density Determination (Pycnometer Method)

The density of this viscous liquid can be determined using a pycnometer, which allows for precise volume measurement. The ASTM D1481 standard is a relevant method for viscous materials.[5]

-

Apparatus : Bingham or Lipkin bicapillary pycnometer, thermostatic bath, analytical balance.

-

Procedure :

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

It is then calibrated using a reference liquid of known density (e.g., distilled water) at the target temperature (25 °C) to determine its exact volume.

-

The pycnometer is filled with 2-octyldodecan-1-ol, avoiding air bubbles.

-

The filled pycnometer is placed in a thermostatic bath to equilibrate at 25 °C.[4]

-

The pycnometer is removed, carefully cleaned on the outside, and weighed.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Refractive Index Determination

The refractive index is a measure of how light propagates through the substance and is a useful parameter for identification and purity assessment.

-

Apparatus : Abbé or Butyro refractometer with a thermostatically controlled water bath.[9]

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[9]

-

The temperature of the instrument's prisms is maintained at 20 °C using the circulating water bath.[10]

-

A few drops of 2-octyldodecan-1-ol are placed on the lower prism.[10]

-

The prisms are closed, and the sample is allowed to equilibrate for a few minutes.[10]

-

The light source is adjusted to get a clear reading, and the refractive index is recorded from the instrument's scale.[10]

-

Viscosity Determination (Capillary Viscometer)

The viscosity, a measure of a fluid's resistance to flow, is a critical parameter for formulation development.

-

Apparatus : Ubbelohde or similar glass capillary viscometer, thermostatic bath, stopwatch.[11]

-

Procedure :

-

The viscometer is filled with a precise amount of 2-octyldodecan-1-ol.

-

The viscometer is placed vertically in a thermostatic bath and allowed to equilibrate at 20 °C.

-

The liquid is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured accurately with a stopwatch.[11]

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems, including skin permeation. The slow-stirring method combined with an appropriate analytical technique is a gold standard for hydrophobic compounds.[3]

-

Apparatus : Stirring plate, flasks, analytical equipment (e.g., GC-MS or HPLC).

-

Procedure :

-

High-purity 1-octanol and water are pre-saturated with each other.

-

A known amount of 2-octyldodecan-1-ol is dissolved in the octanol phase.

-

The octanol and water phases are combined in a flask and stirred slowly for an extended period (24-48 hours) to reach equilibrium without forming an emulsion.[3]

-

After stirring, the mixture is allowed to stand for phase separation.

-

Aliquots are carefully taken from both the octanol and water phases.

-

The concentration of 2-octyldodecan-1-ol in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[12]

-

Synthesis of 2-Octyldodecan-1-ol

2-Octyldodecan-1-ol is commercially produced via the Guerbet condensation of a primary alcohol, specifically decyl alcohol.[1][2]

Caption: Guerbet condensation synthesis of 2-octyldodecan-1-ol.

The reaction involves the dimerization of two molecules of decyl alcohol at high temperatures in the presence of a catalyst, typically an alkali like potassium hydroxide and a co-catalyst, to yield the branched C20 alcohol and a molecule of water.[2]

Applications in Drug Development

2-Octyldodecan-1-ol is a valuable excipient in pharmaceutical formulations, particularly for topical and dermal drug delivery. Its primary functions stem from its physicochemical properties.

-

Emollient : It imparts a smooth, soft feel to the skin, which is desirable in creams and lotions. This property helps to improve patient compliance.[13]

-

Solvent : Its excellent solvent properties are utilized to dissolve active pharmaceutical ingredients (APIs), especially lipophilic ones, ensuring their uniform distribution within the formulation.[14]

-

Emulsion Stabilizer : In creams and lotions (oil-in-water or water-in-oil emulsions), it functions as a co-emulsifier and stabilizer, preventing the separation of oil and water phases.[13]

-

Viscosity-Modifying Agent : It can be used to adjust the viscosity of formulations, affecting their spreadability and residence time on the skin.

-

Skin Permeation Enhancer : Studies suggest that 2-octyldodecan-1-ol can act as a dermal permeation enhancer. Its long, branched alkyl chain can disrupt the highly ordered structure of the stratum corneum lipids, thereby facilitating the penetration of APIs into deeper skin layers.

The following diagram illustrates the multifaceted role of 2-octyldodecan-1-ol in a topical drug formulation.

Caption: Functional roles of 2-octyldodecan-1-ol in a topical formulation.

Safety and Regulatory Information

2-Octyldodecan-1-ol is widely used in cosmetics and topical pharmaceuticals and is generally regarded as a nontoxic and non-irritant material at the concentrations typically employed as an excipient. It is stable to hydrolysis and can be used over a wide pH range. As with any excipient, formulation-specific safety and compatibility studies are essential.

References

- 1. OCTYLDODECANOL - Ataman Kimya [atamanchemicals.com]

- 2. EP0089569B2 - Process for preparation of guerbet alcohols - Google Patents [patents.google.com]

- 3. determining-octanol-water-partition-coefficients-for-extremely-hydrophobic-chemicals-by-combining-slow-stirring-and-solid-phase-microextraction - Ask this paper | Bohrium [bohrium.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D1481 Density and Relative Density (Specific Gravity) of Viscous Materials - Articles - New Prosper [sdruav.com]

- 6. DENSITY AND RELATIVE DENSITY OF VISCOUS MATERIALS BY BINGHAM PYCNOMETER: ASTM D1 - Articles - New Prosper [sdruav.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. vishalfoodtech.com [vishalfoodtech.com]

- 11. - Ask this paper | Bohrium [bohrium.com]

- 12. youtube.com [youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. skinethix.com [skinethix.com]

Spectroscopic Characterization of 2-Octyldodecan-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-octyldodecan-1-ol, a branched-chain fatty alcohol with applications in various scientific and industrial fields, including pharmaceuticals and cosmetics. The document details the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data, outlines experimental protocols for obtaining these spectra, and visualizes the key relationships between the molecular structure and its spectroscopic signatures.

Introduction

2-Octyldodecan-1-ol (C₂₀H₄₂O) is a Guerbet alcohol, characterized by its branched structure, which imparts unique physical and chemical properties such as low volatility, excellent thermal stability, and a liquid state over a wide temperature range. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and development. This guide focuses on two primary spectroscopic techniques: NMR (¹H and ¹³C) and FT-IR spectroscopy.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the quantitative NMR and FT-IR data for 2-octyldodecan-1-ol.

¹H NMR Spectroscopic Data

The proton NMR spectrum of 2-octyldodecan-1-ol exhibits distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | ~3.54 | Doublet | 5.5 | 2H | -CH₂-OH |

| B | ~1.46 | Multiplet | - | 1H | -CH(CH₂)- |

| C | ~1.20-1.38 | Broad Multiplet | - | 34H | -(CH₂)ₙ- |

| D | ~0.88 | Triplet | ~6.8 | 6H | -CH₃ |

Data sourced from publicly available spectra. Chemical shifts are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of 2-octyldodecan-1-ol is predicted to show a number of distinct signals corresponding to the unique carbon environments. Due to the symmetry in the alkyl chains, several carbon signals will overlap.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | 60-70 | -CH₂-OH |

| C2 | 35-45 | -CH(CH₂)- |

| C3, C3' | 30-35 | -CH₂-CH(CH₂)- |

| Bulk CH₂ | 28-32 | -(CH₂)ₙ- |

| Terminal CH₃ | 10-15 | -CH₃ |

Predicted chemical shifts are based on standard ¹³C NMR correlation tables for aliphatic alcohols.

FT-IR Spectroscopic Data

The FT-IR spectrum of 2-octyldodecan-1-ol is characterized by the presence of hydroxyl and alkyl functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-3550 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |

| 2950-2850 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) |

| 1465 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂) |

| 1375 | Medium | C-H Bend (Rocking) | Alkane (-CH₃) |

| 1050-1260 | Strong | C-O Stretch | Primary Alcohol |

Characteristic absorption ranges are based on established infrared spectroscopy correlation tables for long-chain alcohols.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of 2-octyldodecan-1-ol.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-octyldodecan-1-ol.

Materials:

-

2-octyldodecan-1-ol sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-octyldodecan-1-ol directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including pulse angle (e.g., 30-45 degrees), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and number of scans (typically 8-16 for good signal-to-noise).

-

Acquire the ¹H NMR spectrum.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the acquisition parameters, including a wider spectral width, a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei, and a significantly higher number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Acquire the ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

-

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid 2-octyldodecan-1-ol.

Materials:

-

2-octyldodecan-1-ol sample

-

FT-IR spectrometer with a suitable detector (e.g., DTGS)

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Pipette

-

Lint-free tissues

-

Isopropanol or other suitable cleaning solvent

Procedure (using ATR accessory):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free tissue dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of 2-octyldodecan-1-ol onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Cleaning:

-

After analysis, carefully wipe the sample from the ATR crystal using a clean, dry, lint-free tissue.

-

Clean the crystal surface with a tissue dampened with isopropanol to remove any residual sample.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic characterization of 2-octyldodecan-1-ol.

Structure-Spectra Correlation

Caption: Correlation of molecular structure with expected NMR and FT-IR signals.

Synthesis of 2-Octyldodecan-1-ol from Decyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-octyldodecan-1-ol, a branched-chain primary alcohol, from decyl alcohol. The primary focus of this document is the Guerbet reaction, the cornerstone for producing this versatile compound. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and characterization data.

Introduction

2-Octyldodecan-1-ol (CAS 5333-42-6) is a C20 Guerbet alcohol with numerous applications in the pharmaceutical, cosmetic, and chemical industries. Its branched structure imparts unique properties such as a low melting point, excellent spreadability, and good solvency, making it a valuable excipient in topical drug formulations and a key component in various organic syntheses. The synthesis of 2-octyldodecan-1-ol is primarily achieved through the self-condensation of decyl alcohol via the Guerbet reaction.

The Guerbet Reaction: Mechanism and Principles

The Guerbet reaction, named after Marcel Guerbet, is a condensation reaction that converts a primary alcohol into its β-alkylated dimer alcohol with the elimination of a water molecule. The reaction typically requires high temperatures and the presence of a catalyst.

The mechanism of the Guerbet reaction for the synthesis of 2-octyldodecan-1-ol from decyl alcohol proceeds through a series of steps:

-

Dehydrogenation: Decyl alcohol is first dehydrogenated to its corresponding aldehyde, decanal, in the presence of a catalyst.

-

Aldol Condensation: Two molecules of decanal then undergo an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The aldol adduct readily dehydrates to yield 2-octyl-2-dodecenal.

-

Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to the saturated alcohol, 2-octyldodecan-1-ol. The hydrogen required for this step is typically generated in the initial dehydrogenation step.

Figure 1: Guerbet Reaction Mechanism for 2-Octyldodecan-1-ol Synthesis.

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of 2-octyldodecan-1-ol from decyl alcohol.

| Starting Material | Catalyst(s) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Decyl Alcohol | Nickel | Sodium Hydroxide | 230-250 | 6 | >90 | --INVALID-LINK-- |

| Decyl Alcohol | Potassium Hydroxide | - | 190-225 | 3 | 89.4 | --INVALID-LINK-- |

| Octanol-Decanol Mix | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | --INVALID-LINK-- |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common practices for the Guerbet reaction of long-chain alcohols.

Materials and Equipment

-

Reactant: Decyl alcohol (98% or higher purity)

-

Catalyst: Nickel catalyst (e.g., Raney Nickel) or other suitable hydrogenation catalyst

-

Base: Sodium hydroxide or potassium hydroxide pellets

-

Apparatus:

-

A multi-necked round-bottom flask (appropriate size for the scale of the reaction)

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Dean-Stark apparatus or a similar setup for azeotropic water removal

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Vacuum distillation setup for purification

-

Reaction Setup and Procedure

A Comprehensive Technical Guide to 2-Octyldodecan-1-ol (CAS: 5333-42-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecan-1-ol, with the CAS number 5333-42-6, is a branched-chain primary alcohol, specifically a Guerbet alcohol. It is a colorless to yellowish, oily liquid characterized by its high molecular weight and hydrophobic nature.[1] This versatile compound finds extensive application in the cosmetic and pharmaceutical industries as an emollient, emulsifier, opacifying agent, and solvent.[2][3] Its branched structure confers unique properties, such as a low melting point and excellent spreadability, making it a valuable excipient in topical formulations.[4][5]

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-octyldodecan-1-ol, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O | [1][6] |

| Molecular Weight | 298.55 g/mol | [1][6] |

| Appearance | Clear, colorless to yellowish, oily liquid | [1][2] |

| Odor | Odorless | [3] |

| Melting Point | -1 to 1 °C | [2][5][7] |

| Boiling Point | 234-238 °C @ 33 mmHg | [2][5][7] |

| Density | 0.838 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.453 | [2][7] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Practically insoluble | [2][3] |

| Solubility in Organic Solvents | Miscible with ethanol (96%) | [2][3] |

| logP (Octanol/Water Partition Coefficient) | 9.2 (estimated) | [5][6] |

Table 3: Safety and Handling

| Property | Value | Source(s) |

| Flash Point | 113 °C (235 °F) - Closed Cup | [5] |

| GHS Classification | Does not meet the criteria for classification | [8][9] |

| Storage | Store in a cool, dry, and well-ventilated place in tightly sealed containers. | [10] |

Synthesis

2-Octyldodecan-1-ol is primarily synthesized through the Guerbet condensation of 1-decanol.[4] This reaction involves the dimerization of a primary alcohol at elevated temperatures in the presence of a catalyst.

Guerbet Reaction Mechanism

The Guerbet reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two aldehyde molecules undergo an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The aldol adduct loses a molecule of water.

-

Hydrogenation: The unsaturated aldehyde is reduced to the final branched-chain primary alcohol.

Caption: Guerbet reaction mechanism for the synthesis of 2-octyldodecan-1-ol.

Experimental Protocols

Quality Control Assay by Gas Chromatography (GC)

This protocol is adapted from the USP-NF monograph for Octyldodecanol and provides a method for determining the purity of 2-octyldodecan-1-ol.[8]

Objective: To quantify the amount of 2-octyldodecan-1-ol and related alcohols in a sample.

Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film)

-

Helium or Hydrogen as carrier gas

-

2-Octyldodecan-1-ol reference standard

-

1-Pentadecanol (internal standard)

-

Ethanol (solvent)

-

Sample of 2-octyldodecan-1-ol

Procedure:

-

Internal Standard Solution Preparation: Prepare a solution of 1-pentadecanol in ethanol at a concentration of 1 mg/mL.

-

Standard Solution Preparation: Accurately weigh a quantity of 2-octyldodecan-1-ol reference standard and dissolve it in the Internal Standard Solution to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh a quantity of the 2-octyldodecan-1-ol sample and dissolve it in the Internal Standard Solution to obtain a similar concentration as the Standard Solution.

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

Carrier Gas Flow Rate: Set to achieve a suitable retention time for the analyte and internal standard.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis: Inject the Standard Solution and the Sample Solution into the gas chromatograph.

-

Calculation: Calculate the percentage of 2-octyldodecan-1-ol in the sample using the peak areas of the analyte and the internal standard in both the standard and sample chromatograms.

Caption: Workflow for the quality control assay of 2-octyldodecan-1-ol by GC.

Applications in Drug Development

2-Octyldodecan-1-ol is a widely used excipient in topical and transdermal drug delivery systems. Its primary functions in these formulations include:

-

Emollient: It imparts a smooth and soft feel to the skin by forming a lubricating film.[3]

-

Solvent: It can be used to dissolve active pharmaceutical ingredients (APIs), enhancing their solubility in the formulation.

-

Emulsion Stabilizer: It helps to stabilize oil-in-water and water-in-oil emulsions, preventing phase separation.

-

Penetration Enhancer: Its chemical properties can facilitate the penetration of APIs through the stratum corneum of the skin.

Due to its excellent safety profile and compatibility with many APIs and other excipients, 2-octyldodecan-1-ol is a valuable component in the development of creams, lotions, ointments, and transdermal patches.

Biological Activity and Safety

2-Octyldodecan-1-ol is generally regarded as a non-toxic and non-irritating material at the concentrations typically used in cosmetic and pharmaceutical products. It is not expected to have direct pharmacological effects or to be involved in biological signaling pathways. Studies have shown no adverse effects on reproductive organs.[1] The primary safety considerations are related to good manufacturing practices and handling to avoid eye and skin irritation in its undiluted form.[10]

Conclusion

2-Octyldodecan-1-ol is a well-characterized fatty alcohol with a unique combination of physicochemical properties that make it an invaluable excipient in the pharmaceutical and cosmetic industries. Its role as an emollient, solvent, and emulsion stabilizer is particularly crucial in the development of topical drug delivery systems. The established synthesis via the Guerbet reaction and the availability of standardized analytical methods for quality control ensure its consistent performance and safety in final products. For researchers and drug development professionals, a thorough understanding of its properties and applications is essential for formulating effective and elegant topical preparations.

References

- 1. Octyldodecanol | 5333-42-6 | Benchchem [benchchem.com]

- 2. US20120220806A1 - Method For Producing Guerbet Alcohols - Google Patents [patents.google.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. US4518810A - Process for preparation of Guerbet alcohols - Google Patents [patents.google.com]

- 6. aocs.org [aocs.org]

- 7. 2-Octyldodecanol | C20H42O | CID 21414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uspnf.com [uspnf.com]

- 9. scanR [scanr.enseignementsup-recherche.gouv.fr]

- 10. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Thermal Analysis of 2-Octyldodecan-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of 2-octyldodecan-1-ol, a branched-chain primary alcohol frequently used as an emollient and emulsion stabilizer in cosmetic and pharmaceutical formulations.[1][2][3][4] Understanding its thermal properties through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is critical for predicting its behavior during manufacturing, storage, and application, ensuring product stability and performance.

Core Physicochemical Properties

A summary of the key physical and chemical properties of 2-octyldodecan-1-ol is presented below. These values serve as a baseline for interpreting the thermal analysis data.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂O | [1] |

| Molecular Weight | 298.55 g/mol | [3][5] |

| Appearance | Clear, colorless to yellowish, oily liquid | [2] |

| Melting Point | -1 °C to 1 °C | [2][3][4][5] |

| Boiling Point | 234-238 °C (at 33 mmHg) | [1][2][4][5] |

| Density | 0.838 g/mL (at 25 °C) | [2][4][5] |

| Flash Point | 113 °C (Closed Cup) / 188 °C (Open Cup) | [1][5] |

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] For 2-octyldodecan-1-ol, DSC is primarily used to precisely determine its melting point and associated enthalpy of fusion, which are crucial for understanding its physical state in formulations at various temperatures.

The primary thermal event observed for 2-octyldodecan-1-ol via DSC is its solid-to-liquid phase transition.

| Parameter | Description | Typical Value |

| Melting Onset (T_onset) | The temperature at which melting begins. | Not specified in search results. |

| Melting Peak (T_peak) | The temperature at which the heat absorption rate is maximum. | Approx. -1 °C to 1 °C[3][4][5] |

| Enthalpy of Fusion (ΔH_f) | The amount of energy required to melt the sample. | Not specified in search results. |

This protocol outlines a typical procedure for analyzing 2-octyldodecan-1-ol using a heat-flux DSC instrument.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-octyldodecan-1-ol into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile material during the analysis. Place an empty, hermetically sealed aluminum pan on the reference sensor.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Cool the sample to -50 °C at a controlled rate of 10 °C/min to ensure complete crystallization.

-

Hold isothermally at -50 °C for 5 minutes.

-

Heat the sample from -50 °C to 50 °C at a constant rate of 10 °C/min. This heating ramp will capture the melting transition.

-

-

Atmosphere: Conduct the experiment under a continuous purge of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable thermal environment and prevent oxidation.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and the integrated peak area, which corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] For 2-octyldodecan-1-ol, TGA is essential for determining its thermal stability, boiling point, and the onset temperature of thermal decomposition. This information is vital for setting maximum processing temperatures and assessing long-term stability.

TGA reveals the temperatures at which 2-octyldodecan-1-ol begins to evaporate and/or decompose.

| Parameter | Description | Expected Observation |

| Onset of Mass Loss | The temperature at which significant mass loss (due to evaporation/boiling) begins. | Correlates with the boiling point (e.g., 234-238 °C at 33 mmHg)[1][2][4][5] |

| Decomposition Temperature | The temperature range over which the molecule breaks down chemically. | TGA is used to determine this; a sharp mass loss after the boiling point would indicate decomposition.[8][9] |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | Expected to be near 0% if the sample fully evaporates and decomposes. |

This protocol provides a standard method for evaluating the thermal stability of 2-octyldodecan-1-ol.

-

Instrument Calibration: Perform weight and temperature calibrations according to the instrument manufacturer's guidelines (e.g., using certified calcium oxalate and magnetic standards).

-

Sample Preparation: Place approximately 10-15 mg of 2-octyldodecan-1-ol into a ceramic or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's high-precision microbalance and tare it.

-

Temperature Program:

-

Heat the sample from ambient temperature (approx. 25 °C) to 600 °C.

-

Use a constant linear heating rate of 10 °C/min.

-

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min. This prevents oxidative degradation and ensures that the observed mass loss is due to volatilization and thermal decomposition.[7][9]

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss is determined from this curve. The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal.[7]

Integrated Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal characterization of 2-octyldodecan-1-ol using both DSC and TGA.

Caption: Workflow for DSC and TGA analysis of 2-octyldodecan-1-ol.

References

- 1. octyl dodecanol, 5333-42-6 [thegoodscentscompany.com]

- 2. 2-Octyl-1-dodecanol CAS#: 5333-42-6 [amp.chemicalbook.com]

- 3. Octyldodecanol - Wikipedia [en.wikipedia.org]

- 4. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 5. 2-辛基-1-十二烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. azom.com [azom.com]

- 9. aurigaresearch.com [aurigaresearch.com]

Purity Analysis of Commercially Available 2-Octyldodecan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercially available 2-octyldodecan-1-ol, a branched-chain fatty alcohol widely used in the pharmaceutical, cosmetic, and chemical industries. Understanding the purity profile of this raw material is critical for ensuring product quality, safety, and performance in its various applications. This document outlines the common analytical methodologies, typical impurity profiles, and detailed experimental protocols for the characterization of 2-octyldodecan-1-ol.

Introduction to 2-Octyldodecan-1-ol and its Synthesis

2-Octyldodecan-1-ol (CAS No: 5333-42-6), a Guerbet alcohol, is a colorless, oily liquid with excellent emollient, lubricating, and solvent properties. It is synthesized through the Guerbet condensation of decyl alcohol. This reaction involves the dimerization of the alcohol at high temperatures in the presence of a catalyst, leading to the formation of a β-alkylated dimer alcohol. The synthesis route is a key factor in determining the impurity profile of the final product.

Typical Purity and Impurity Profile

Commercially available 2-octyldodecan-1-ol typically exhibits a high degree of purity, often exceeding 97%. However, due to the nature of the Guerbet reaction and subsequent purification steps, several process-related impurities may be present.

Table 1: Summary of Typical Purity and Impurities in Commercial 2-Octyldodecan-1-ol

| Parameter | Typical Specification | Method of Analysis |

| Assay (2-Octyldodecan-1-ol) | ≥ 97.0% | Gas Chromatography (GC-FID) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Related Branched-Chain Alcohols | Report Value | Gas Chromatography (GC-FID/MS) |

| Unreacted Decyl Alcohol | Report Value | Gas Chromatography (GC-FID/MS) |

| Guerbet Aldehyde (2-octyldodecanal) | Report Value | Gas Chromatography (GC-FID/MS) |

| Other Volatile Impurities | Report Value | Gas Chromatography (GC-FID/MS) |

Note: "Report Value" indicates that while these impurities are monitored, specific limits may vary between suppliers. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data. A representative Certificate of Analysis for a commercial batch of 2-Octyldodecan-1-ol showed a purity of 99.45% by GC and a water content of 0.06% by Karl Fischer titration[1].

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is typically employed to fully characterize the purity of 2-octyldodecan-1-ol. This includes chromatographic techniques for separation and quantification of the main component and impurities, as well as spectroscopic methods for structural confirmation and detection of functional group impurities.

Gas Chromatography (GC)

Gas chromatography is the primary technique for determining the assay of 2-octyldodecan-1-ol and for quantifying volatile impurities. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are utilized.

GC-FID is a robust and reliable method for quantitative analysis. The United States Pharmacopeia (USP) provides a validated method for the assay of Octyldodecanol.

Experimental Protocol: GC-FID Analysis (based on USP monograph for Octyldodecanol)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector.

-

Column: 30 m x 0.32 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a suitable stationary phase (e.g., 5% phenylmethylpolysiloxane).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a solution of 2-octyldodecan-1-ol in a suitable solvent (e.g., isopropanol or hexane) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The percentage purity is calculated by the area normalization method, where the peak area of 2-octyldodecan-1-ol is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).

GC-MS is employed for the identification and confirmation of impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of co-eluting peaks or unknown impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column and Temperature Program: As described for GC-FID.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Sample Preparation: As described for GC-FID.

-

Data Analysis: Mass spectra of impurity peaks are compared with spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-octyldodecan-1-ol and for the identification of impurities. Quantitative NMR (qNMR) can also be used for purity determination.

Experimental Protocol: ¹H-NMR Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of 2-octyldodecan-1-ol. Key signals include the doublet for the two protons of the -CH₂OH group and the multiplet for the proton at the branching point.

-

Impurity Detection: The presence of unexpected signals may indicate impurities. For example, signals corresponding to aldehydes (-CHO proton around 9.5-10 ppm) or unreacted linear alcohols can be identified.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the sample and to detect certain types of impurities.

Experimental Protocol: FT-IR Analysis

-

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum of 2-octyldodecan-1-ol is characterized by a broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹. The absence of a strong carbonyl (C=O) stretching band around 1700-1740 cm⁻¹ indicates the absence of significant amounts of aldehyde or ester impurities.

Visualizations

Logical Relationship of Impurity Formation (Guerbet Reaction)

The following diagram illustrates the Guerbet reaction pathway for the synthesis of 2-octyldodecan-1-ol and the potential points of impurity formation.

Caption: Guerbet reaction pathway and impurity formation.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for the comprehensive purity analysis of a batch of 2-octyldodecan-1-ol.

References

Methodological & Application

Application Notes and Protocols for Water-in-Oil (W/O) Emulsions with 2-Octyldodecan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Water-in-oil (W/O) emulsions are complex systems where water droplets are dispersed within a continuous oil phase. These formulations are particularly valuable in cosmetics and pharmaceuticals for their unique textural properties and their ability to deliver both hydrophilic and lipophilic active ingredients. 2-Octyldodecan-1-ol, a branched fatty alcohol, is an excellent choice for the oil phase in W/O emulsions due to its emollient properties, high stability, and broad compatibility with other cosmetic and pharmaceutical ingredients.

This document provides detailed application notes and protocols for the successful formulation of stable W/O emulsions using 2-octyldodecan-1-ol as the oil phase.

Key Formulation Principle: Hydrophilic-Lipophilic Balance (HLB)

The stability of an emulsion is critically dependent on the choice of emulsifier, which is guided by the Hydrophilic-Lipophilic Balance (HLB) system. The required HLB for creating a stable water-in-oil emulsion with 2-octyldodecan-1-ol has been experimentally determined to be 5.9 [1]. To achieve this specific HLB, a blend of low-HLB emulsifiers is typically required.

For this protocol, we will utilize a blend of two widely available and effective low-HLB emulsifiers: Sorbitan Oleate and Glyceryl Stearate.

Table 1: Properties of Selected Emulsifiers

| Emulsifier | INCI Name | Typical HLB Value | Type |

| Emulsifier A | Sorbitan Oleate | 4.3[2][3][4] | Non-ionic, liquid |

| Emulsifier B | Glyceryl Stearate | 5.8[5] | Non-ionic, solid |

To achieve the target HLB of 5.9 for the 2-octyldodecan-1-ol oil phase, we can calculate the required proportions of Sorbitan Oleate (HLB = 4.3) and Glyceryl Stearate (HLB = 5.8). However, given that the required HLB is very close to that of Glyceryl Stearate, for simplicity and to ensure a robust formulation, we will use a blend that slightly brackets this value and can be adjusted based on experimental observation. A blend with a majority of Glyceryl Stearate is a logical starting point. For the purpose of this protocol, we will proceed with Glyceryl Stearate as the primary emulsifier, recognizing that minor adjustments with a lower HLB emulsifier like Sorbitan Oleate might be necessary for optimization. In practice, a blend of emulsifiers often provides enhanced stability.

Example Formulation

The following table provides a starting formulation for a stable W/O emulsion using 2-octyldodecan-1-ol.

Table 2: Example Water-in-Oil Emulsion Formulation

| Phase | Ingredient | INCI Name | Percentage (w/w) | Function |

| Oil Phase | 2-Octyldodecan-1-ol | Octyldodecanol | 40.0% | Oil Phase |

| Emulsifier B | Glyceryl Stearate | 4.0% | Low-HLB Emulsifier | |

| Emulsifier A | Sorbitan Oleate | 1.0% | Low-HLB Emulsifier | |

| Aqueous Phase | Deionized Water | Aqua | 54.5% | Aqueous Phase |

| Glycerin | Glycerin | 0.5% | Humectant | |

| Preservative | (e.g., Phenoxyethanol) | q.s. | Preservative |

Experimental Protocols

Protocol 1: Preparation of a Water-in-Oil Emulsion

This protocol details the step-by-step procedure for preparing the W/O emulsion based on the formulation in Table 2.

Materials and Equipment:

-

2-Octyldodecan-1-ol

-

Glyceryl Stearate

-

Sorbitan Oleate

-

Deionized Water

-

Glycerin

-

Preservative

-

Two heat-resistant beakers

-

Water bath or heating mantle

-

Rotor-stator homogenizer

-

Stirring rod or magnetic stirrer

-

Weighing balance

Procedure:

-

Phase Preparation:

-

In one beaker, combine the oil phase ingredients: 2-octyldodecan-1-ol, Glyceryl Stearate, and Sorbitan Oleate.

-

In a separate beaker, combine the aqueous phase ingredients: deionized water and glycerin.

-

-

Heating:

-

Heat both phases separately to 75°C in a water bath or on a heating mantle. Stir both phases occasionally until all solid components are completely melted and the phases are uniform.

-

-

Emulsification:

-

Slowly add the aqueous phase to the oil phase while continuously mixing with a rotor-stator homogenizer at a moderate speed (e.g., 5000-8000 RPM).

-

Continue homogenization for 5-10 minutes, ensuring the formation of a uniform, milky emulsion.

-

-

Cooling:

-

Remove the emulsion from the heat source and continue to stir gently with a stirring rod or magnetic stirrer as it cools.

-

When the emulsion has cooled to below 40°C, add the preservative and mix until fully incorporated.

-

-

Final Product:

-

Allow the emulsion to cool to room temperature. The final product should be a stable, homogenous cream.

-

Caption: Experimental workflow for the preparation of a W/O emulsion.

Protocol 2: Characterization of the Water-in-Oil Emulsion

1. Macroscopic Stability Assessment:

-

Procedure: Place 10 mL of the emulsion in a sealed, transparent container. Store at room temperature and under accelerated conditions (e.g., 40°C). Observe visually for any signs of phase separation (creaming or sedimentation) at regular intervals (e.g., 24 hours, 1 week, 1 month).

-

Expected Outcome: A stable emulsion will remain homogenous with no visible water or oil separation.

2. Microscopic Droplet Size Analysis:

-

Procedure:

-

Place a small drop of the emulsion on a microscope slide.

-

Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

-

Observe the emulsion under a light microscope at various magnifications (e.g., 100x, 400x).

-

Capture images of the emulsion droplets.

-

Use image analysis software to measure the diameter of a representative number of droplets (e.g., >100) to determine the average droplet size and size distribution.

-

-

Expected Outcome: A well-formed W/O emulsion will show spherical water droplets dispersed in the continuous oil phase. The droplet size should be relatively uniform.

3. Accelerated Stability Testing (Freeze-Thaw Cycles):

-

Procedure:

-

Place a sample of the emulsion in a container that can withstand temperature changes.

-

Subject the sample to a series of freeze-thaw cycles. A typical cycle consists of:

-

Freezing at -10°C for 24 hours.

-

Thawing at room temperature (25°C) for 24 hours.

-

-

After a predetermined number of cycles (e.g., 3-5 cycles), visually inspect the emulsion for any signs of phase separation, changes in consistency, or crystal formation.

-

-

Expected Outcome: A stable emulsion will maintain its physical integrity and homogeneity after multiple freeze-thaw cycles.

Caption: Factors influencing the stability of W/O emulsions.

Application in Drug Development

W/O emulsions formulated with 2-octyldodecan-1-ol can serve as effective delivery vehicles for both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).

-

Hydrophilic APIs: Can be dissolved in the internal aqueous phase, providing a protective barrier and potentially enabling controlled release.

-

Lipophilic APIs: Can be incorporated into the external oil phase, benefiting from the emollient and skin-penetrating properties of 2-octyldodecan-1-ol.

The occlusive nature of the W/O emulsion can also enhance the penetration of APIs into the skin by increasing skin hydration. Researchers should consider the solubility and stability of the API in the chosen phase during formulation development.

Troubleshooting

Table 3: Common Issues and Solutions in W/O Emulsion Formulation

| Issue | Potential Cause | Suggested Solution |

| Phase Inversion (Emulsion becomes O/W) | Incorrect HLB of emulsifier blend (too high), water added too quickly, insufficient mixing of the oil phase before adding water. | Adjust emulsifier blend to achieve a lower HLB. Add the aqueous phase more slowly under constant homogenization. Ensure the oil phase is well-mixed before adding the water phase. |

| Emulsion Breaking (Phase Separation) | Incorrect HLB, insufficient emulsifier concentration, inadequate homogenization. | Recalculate and adjust the emulsifier blend to match the required HLB of 5.9. Increase the total emulsifier concentration. Increase homogenization speed and/or time. |

| High Viscosity | High concentration of internal phase, high concentration of solid emulsifiers. | Decrease the percentage of the aqueous phase. Adjust the ratio of solid to liquid emulsifiers. |

| Low Viscosity | Low concentration of internal phase, insufficient solid emulsifier. | Increase the percentage of the aqueous phase. Increase the concentration of Glyceryl Stearate. |

By following these detailed protocols and understanding the key principles of W/O emulsion formulation, researchers can successfully develop stable and effective delivery systems utilizing 2-octyldodecan-1-ol.

References

Application Notes and Protocols for the Development of Microemulsions Using 2-Octyldodecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing oil-in-water (o/w) microemulsions using 2-octyldodecan-1-ol as the oil phase. This versatile excipient is particularly suited for topical and transdermal drug delivery systems due to its properties as an emollient, solvent, and penetration enhancer.[1] This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of key processes to facilitate the formulation and characterization of stable and effective microemulsion-based drug delivery systems.

Introduction to 2-Octyldodecan-1-ol in Microemulsions

2-Octyldodecan-1-ol is a branched-chain fatty alcohol that is widely used in cosmetic and pharmaceutical formulations.[2] Its chemical structure imparts desirable properties such as low volatility, good spreadability, and excellent solvent capacity for a variety of active pharmaceutical ingredients (APIs). In microemulsions, 2-octyldodecan-1-ol serves as the oil phase, encapsulating lipophilic drugs and facilitating their transport across the skin barrier. Microemulsions are thermodynamically stable, optically transparent, and isotropic systems of oil, water, and surfactants, often with a cosurfactant.[3][4] Their small droplet size (typically 10-100 nm) and the presence of surfactants contribute to their ability to enhance drug permeation.[5][6]

Formulation Development of a 2-Octyldodecan-1-ol-Based Nanoemulsion for Topical Delivery of Ceramide IIIB

This section details the formulation and optimization of a nanoemulsion for the transdermal delivery of Ceramide IIIB, a key lipid for maintaining the skin's barrier function.[7]

Materials

| Component | Function | Supplier Example |

| 2-Octyldodecan-1-ol (Eutanol® G) | Oil Phase | BASF |

| Polysorbate 80 (Tween® 80) | Surfactant | Sigma-Aldrich |

| Glycerol | Cosurfactant | Merck |

| Ceramide IIIB | Active Ingredient | Evonik |

| Purified Water | Aqueous Phase | --- |

Optimized Formulation

The following table summarizes the optimized formulation for the Ceramide IIIB-loaded nanoemulsion, developed using a response surface methodology to achieve a desirable droplet size and polydispersity index (PDI).[7][8]

| Component | Concentration (% w/w) |

| 2-Octyldodecan-1-ol | 5.00 |

| Tween 80 | 22.50 |

| Glycerol | 22.50 |

| Ceramide IIIB | 0.05 |

| Water | 55.08 |

Preparation Protocol

The nanoemulsion is prepared using a phase-inversion composition method.

Protocol:

-

Preparation of the Oil Phase:

-

Dissolve 0.05% (w/w) of Ceramide IIIB in 5.00% (w/w) of 2-octyldodecan-1-ol by heating above 100°C.

-

Cool the mixture to the optimized temperature of 41.49°C.

-

Add 22.50% (w/w) of Tween 80 and 22.50% (w/w) of glycerol to the oil phase and mix until a homogenous solution is formed.

-

-

Formation of the Nanoemulsion:

-

Maintain the oil phase mixture at 41.49°C in a thermostatic bath under constant magnetic stirring at 720 rpm.

-

Continuously add 55.08% (w/w) of purified water to the oil phase at a rate of 1.74 mL/min.

-

Continue stirring for 30 minutes after the addition of water is complete.

-

-

Characterization:

-

The resulting nanoemulsion should be a clear and transparent liquid.

-

Characterize the nanoemulsion for droplet size, PDI, and zeta potential.

-

Influence of Process Parameters on Droplet Size and PDI

The following table presents data from the optimization study, demonstrating the effect of varying process parameters on the mean droplet size and PDI of the Ceramide IIIB nanoemulsion.

| Temperature (°C) | Addition Rate (mL/min) | Water Content (%) | Mixing Rate (rpm) | Mean Droplet Size (nm) | PDI |

| 40 | 1.0 | 50 | 500 | 25.3 | 0.18 |

| 60 | 1.0 | 50 | 500 | 21.8 | 0.15 |

| 50 | 0.5 | 50 | 500 | 28.1 | 0.21 |

| 50 | 1.5 | 50 | 500 | 20.7 | 0.14 |

| 50 | 1.0 | 40 | 500 | 30.2 | 0.25 |

| 50 | 1.0 | 60 | 500 | 19.5 | 0.13 |

| 50 | 1.0 | 50 | 400 | 26.9 | 0.20 |

| 50 | 1.0 | 50 | 700 | 18.9 | 0.12 |

| 41.49 | 1.74 | 55.08 | 720 | 15.8 | 0.108 |

Data adapted from a study by Su et al. The bolded row indicates the optimized parameters.[7][8]

Experimental Protocols for Characterization

A thorough characterization is essential to ensure the quality, stability, and efficacy of the developed microemulsion.

Droplet Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the microemulsion droplets and the uniformity of their size distribution (PDI).

Protocol:

-

Dilute 1 mL of the nanoemulsion with 20 mL of purified water to achieve a weak opalescence.

-

Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer) at 25°C with a scattering angle of 90°.

-

Record the mean droplet size and PDI. PDI values below 0.25 are indicative of a narrow and homogenous size distribution.[7]

Zeta Potential Measurement

Principle: Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the colloidal system. Higher absolute zeta potential values (typically > ±30 mV) suggest good stability due to electrostatic repulsion between droplets.

Protocol:

-

Dilute the nanoemulsion sample appropriately with purified water.

-

Measure the electrophoretic mobility of the droplets using a zeta potential analyzer.

-

The instrument calculates the zeta potential from the electrophoretic mobility.

Morphological Analysis

Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the droplet morphology and size.

Protocol:

-

Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.

-

Remove the excess sample with filter paper.

-

Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

-

Allow the grid to air dry completely.

-

Observe the sample under a transmission electron microscope.

Stability Studies

Principle: The physical and chemical stability of the nanoemulsion is assessed under different storage conditions over a defined period.

Protocol:

-

Store the nanoemulsion samples in sealed containers at various temperatures (e.g., 4°C, 25°C, and 40°C).

-

At predetermined time intervals (e.g., 1, 3, and 6 months), withdraw samples and analyze for:

-

Visual appearance (clarity, phase separation)

-

Droplet size and PDI

-

Zeta potential

-

pH

-

Drug content (using a suitable analytical method like HPLC)

-

-

Perform centrifugation tests (e.g., 3500 rpm for 30 minutes) to assess for phase separation under stress.

-

Conduct freeze-thaw cycles (e.g., three cycles of freezing at -20°C and thawing at 25°C) to evaluate thermal stability. A study on a Ceramide IIIB nanoemulsion showed good stability when stored for three months.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development and characterization of a 2-octyldodecan-1-ol based microemulsion.

Caption: Experimental workflow for microemulsion development.

Mechanism of Transdermal Delivery

This diagram illustrates the proposed mechanism by which a 2-octyldodecan-1-ol based microemulsion enhances the penetration of an active ingredient through the skin.

Caption: Microemulsion-mediated transdermal drug delivery.

Role of Ceramides in Skin Barrier Function

This diagram illustrates the role of ceramides in maintaining the integrity of the stratum corneum, the primary barrier of the skin. The topical delivery of Ceramide IIIB via a microemulsion aims to replenish this crucial component.

Caption: Role of ceramides in skin barrier function.

References

- 1. Microemulsions as transdermal drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of 2-Octyldodecan-1-ol in Topical Drug Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecan-1-ol, a branched-chain fatty alcohol, is a versatile excipient in the formulation of topical drug delivery systems. Its unique physicochemical properties, including its liquid state at room temperature, low volatility, and excellent solvent capabilities, make it a valuable component in creams, lotions, and ointments.[1][2][3] Beyond its role as an emollient and emulsifier, 2-octyldodecan-1-ol is gaining significant attention for its ability to act as a skin penetration enhancer, thereby increasing the therapeutic efficacy of topically applied active pharmaceutical ingredients (APIs).[4][5][6]

These application notes provide a comprehensive overview of the use of 2-octyldodecan-1-ol in topical formulations, including its mechanism of action, quantitative data on its enhancement effects, and detailed experimental protocols for formulation development and evaluation.

Mechanism of Action as a Skin Penetration Enhancer

The primary barrier to the percutaneous absorption of drugs is the stratum corneum, the outermost layer of the epidermis. This layer is composed of corneocytes embedded in a highly organized lipid matrix, which acts as a formidable barrier to the passage of most molecules. 2-Octyldodecan-1-ol enhances skin penetration primarily by disrupting the highly ordered structure of the stratum corneum lipids.[1]

The proposed mechanism involves the intercalation of the branched alkyl chains of 2-octyldodecan-1-ol into the lipid bilayers of the stratum corneum. This insertion increases the fluidity and disorder of the lipid lamellae, creating more permeable pathways for drug molecules to diffuse through. Spectroscopic studies, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, have provided evidence for this mechanism by showing a shift in the characteristic peaks of the stratum corneum lipids, indicating a more disordered state in the presence of 2-octyldodecan-1-ol.

Caption: Mechanism of 2-octyldodecan-1-ol as a skin penetration enhancer.

Quantitative Data on Permeation Enhancement

The efficacy of a penetration enhancer is typically quantified by the "enhancement ratio" (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. While specific quantitative data for 2-octyldodecan-1-ol with a wide range of drugs is still emerging in publicly available literature, the following table summarizes representative data for the enhancement effects of fatty alcohols on the topical delivery of various APIs. This data can be considered indicative of the potential performance of 2-octyldodecan-1-ol.

| Active Pharmaceutical Ingredient (API) | Formulation Details | Skin Model | Enhancement Ratio (ER) | Reference |

| Diclofenac | Saturated solution in propylene glycol with 1% (w/v) oleyl alcohol | Rat Skin | ~2.5 | [1] |

| Ibuprofen | Microemulsion with oleic acid (a fatty acid with similar chain length) as the oil phase | Excised Rabbit Skin | 2.64 (compared to control suspension) | [7] |

| Melatonin | Saturated solution in water/ethanol (40:60) with 5% (w/v) octanol | Hairless Rat Skin | ~4 | [5] |

Experimental Protocols

Protocol 1: Preparation of a Topical Microemulsion with 2-Octyldodecan-1-ol

This protocol describes the preparation of an oil-in-water (O/W) microemulsion, a thermodynamically stable system that can enhance the solubility and skin penetration of poorly water-soluble drugs.

Materials:

-

2-Octyldodecan-1-ol (Oil Phase)

-

Surfactant (e.g., Polysorbate 80)

-

Co-surfactant (e.g., Propylene Glycol)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

Procedure:

-

Phase Preparation:

-

Oil Phase: Accurately weigh the required amount of 2-octyldodecan-1-ol. Dissolve the API in the oil phase. Gentle heating and stirring may be applied if necessary to ensure complete dissolution.

-

Aqueous Phase: Prepare the aqueous phase by dissolving any water-soluble excipients in purified water.

-

-

Surfactant Mixture (Smix) Preparation: Prepare a mixture of the surfactant and co-surfactant at a predetermined ratio (e.g., 1:1, 2:1, or 3:1 by weight).

-

Microemulsion Formation:

-

Add the oil phase to the surfactant/co-surfactant mixture (Smix) and mix thoroughly until a clear solution is formed.

-

Slowly titrate the aqueous phase into the oil-Smix mixture under constant, gentle magnetic stirring.

-

Continue the titration until a transparent, single-phase microemulsion is formed.

-

-

Equilibration and Characterization: Allow the microemulsion to equilibrate at room temperature for at least 24 hours. Characterize the formulation for its physical appearance, globule size, pH, and viscosity.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for evaluating the skin permeation of an API from a topical formulation containing 2-octyldodecan-1-ol using vertical Franz diffusion cells.

Materials and Equipment:

-

Franz Diffusion Cells

-

Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

Topical formulation containing the API and 2-octyldodecan-1-ol

-

Control formulation (without 2-octyldodecan-1-ol)

-

Magnetic stirrer and stir bars

-

Water bath or heating block to maintain 32°C ± 1°C on the skin surface

-

High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

-

Skin Preparation: Thaw the frozen skin at room temperature. Remove any subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

Franz Cell Assembly:

-

Fill the receptor chamber of the Franz cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

-

Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.

-

Place a small magnetic stir bar in the receptor chamber and place the cell in the heating block. Equilibrate the skin temperature to 32°C ± 1°C.

-

-

Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor chamber.

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

-

Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount of drug permeated versus time.

-

Determine the steady-state flux (Jss, μg/cm²/h) from the slope of the linear portion of the plot.

-

Calculate the permeability coefficient (Kp, cm/h) and the enhancement ratio (ER).

-

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Conclusion

2-Octyldodecan-1-ol is a valuable multifunctional excipient for topical drug formulations. Its ability to act as a solvent, emollient, and, most importantly, a skin penetration enhancer makes it a compelling choice for formulators seeking to improve the dermal and transdermal delivery of APIs. The protocols provided herein offer a starting point for the development and evaluation of topical formulations containing 2-octyldodecan-1-ol. Further research to generate more extensive quantitative data on its enhancement effects with a broader range of drugs will continue to solidify its role in advanced topical drug delivery.

References

- 1. Skin permeation enhancement of diclofenac by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]